molecular formula C8H6I2N2O B3295195 3,4-Diiodo-6-methoxy-1H-indazole CAS No. 887570-08-3

3,4-Diiodo-6-methoxy-1H-indazole

Cat. No.: B3295195
CAS No.: 887570-08-3
M. Wt: 399.95 g/mol
InChI Key: PZWDBSYCOYRPRG-UHFFFAOYSA-N
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Description

3,4-Diiodo-6-methoxy-1H-indazole is a halogenated indazole derivative characterized by iodine substitutions at the 3- and 4-positions of the indazole core and a methoxy group at the 6-position.

Properties

IUPAC Name

3,4-diiodo-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDBSYCOYRPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diiodo-6-methoxy-1H-indazole typically involves the iodination of 6-methoxy-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Diiodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex organic molecules or polymers.

Scientific Research Applications

3,4-Diiodo-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, which is known for diverse biological activities and applications in medicine and industry. This compound has several scientific research applications.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine The compound is explored as a potential therapeutic agent because of its unique chemical structure and biological activities.
  • Industry It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The iodine atoms and methoxy group influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Indazoles in Medicinal Chemistry

Indazole is a significant scaffold in medicinal chemistry, with synthetic methodologies enabling its preparation . Indazole derivatives possess strong antiprotozoal activity and are characterized by continuous structure-activity relationships (SAR) .

Indoles as anticancer agents

Mechanism of Action

The mechanism of action of 3,4-Diiodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of iodine atoms and a methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The diiodo substitution in this compound results in a molecular weight nearly double that of the brominated analog (227.06 vs. ~400.06), significantly increasing lipophilicity. This may enhance membrane permeability but reduce aqueous solubility compared to mono-halogenated compounds .
  • Substituent Position: The 6-methoxy group in both 3,4-Diiodo and 5-Iodo analogs contrasts with the 4-methoxy group in the brominated compound.

Q & A

Q. What are the common synthetic routes for 3,4-Diiodo-6-methoxy-1H-indazole, and how can reaction conditions be optimized?

The synthesis of halogenated indazoles like this compound typically involves iodination of precursor indazole derivatives. A standard approach includes:

  • Precursor preparation : Starting with 6-methoxy-1H-indazole, sequential iodination at positions 3 and 4 using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF or DMSO.
  • Reaction optimization : Temperature (80–120°C) and reaction time (12–24 hours) significantly impact yield. For example, prolonged reflux (18 hours) in DMSO improved intermediate stability in analogous indazole syntheses .
  • Purification : Recrystallization using water-ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity isolation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions and confirms iodination (lack of aromatic protons at positions 3 and 4).
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at 430.86 g/mol).
  • Elemental analysis : Validates purity (>95%) and stoichiometry.
  • X-ray crystallography : Resolves crystal packing and confirms regioselectivity in iodination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties critical for Suzuki or Ullmann couplings:

  • Iodine substituents : High electron-withdrawing effects reduce electron density at C3 and C4, favoring oxidative addition with palladium catalysts.
  • Local spin-density approximations : Assess charge distribution to predict regioselectivity in coupling reactions .
  • Validation : Compare computed activation energies with experimental yields to refine computational models .

Q. What methodological strategies address contradictions in reported biological activity data for halogenated indazoles?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines.
  • Structural analogs : Compare with 3-Iodo-4-methyl-6-nitro-1H-indazole, where nitro groups enhance electrophilicity but reduce solubility .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity .

Q. How does the electronic profile of this compound influence its environmental remediation potential?

The compound’s iodine substituents and methoxy group enable:

  • Pollutant degradation : Reactive oxygen species (ROS) generation under UV light degrades aromatic pollutants via radical pathways.
  • Mechanistic studies : Electron paramagnetic resonance (EPR) detects hydroxyl radicals (•OH) in degradation processes.
  • Optimization : Adjust pH and light intensity to enhance degradation efficiency .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in indazole derivatives?

  • Variable control : Systematically modify substituents (e.g., replace iodine with bromine) while keeping the indazole core constant.
  • Biological testing : Use standardized assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine).
  • Data triangulation : Combine computational docking (AutoDock Vina), in vitro assays, and pharmacokinetic modeling .

Q. How can researchers mitigate challenges in purifying this compound?

  • Solvent selection : Use ethanol-water mixtures for recrystallization to balance solubility and yield .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for trace impurity removal.
  • Stability monitoring : Store purified compounds under inert gas (N₂) at -20°C to prevent iodine loss .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Halogenated Indazoles

ParameterOptimal Condition (This Compound)Analogous Compounds (e.g., 3-Iodo-4-methyl-6-nitro-1H-indazole)
SolventDMSODMF
Temperature110°C120°C
Reaction Time18 hours24 hours
Yield~65%50–70%

Q. Table 2. Key Analytical Data for this compound

TechniqueExpected ResultReference Standard
¹H NMR (DMSO-d₆)δ 7.85 (s, 1H, H5), δ 3.90 (s, 3H, OCH₃)6-Methoxy-1H-indazole derivatives
HRMS (ESI+)m/z 430.86 [M+H]⁺PubChem data

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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